Inositol 1,4-bisphosphate 5-phosphorothioate

Vue d'ensemble

Description

Inositol 1,4-bisphosphate 5-phosphorothioate is a synthetic analogue of inositol phosphates, which are important signaling molecules in biological systems. This compound is particularly notable for its resistance to phosphatase enzymes, making it a valuable tool in biochemical research. Inositol phosphates play crucial roles in various cellular processes, including signal transduction, cell growth, and apoptosis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of inositol 1,4-bisphosphate 5-phosphorothioate involves a combination of phosphorus(III) and phosphorus(V) chemistry. A key step in the synthesis is the deprotection of the 2,2,2-trichloroethyl group, which is achieved using specific deprotection methods . The process typically involves the following steps:

- Protection of hydroxyl groups on the inositol ring.

- Introduction of phosphate groups at the 1 and 4 positions.

- Incorporation of the phosphorothioate group at the 5 position.

- Deprotection of the hydroxyl groups to yield the final product.

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: Inositol 1,4-bisphosphate 5-phosphorothioate can undergo various chemical reactions, including:

Substitution Reactions: The phosphorothioate group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as thiols or amines can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide can be employed.

Reduction: Reducing agents such as dithiothreitol can be used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thiophosphate derivative.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of IP4S has been achieved using novel methods that enhance its stability and bioactivity. Notably, a combination of phosphorus (III) and phosphorus (V) chemistry has been employed to produce IP4S efficiently. This compound demonstrates increased resistance to phosphatases compared to its natural counterparts, making it a valuable tool for studying inositol phosphate signaling pathways .

Role in Calcium Signaling

IP4S plays a pivotal role in calcium mobilization within cells. Research indicates that it can activate calcium release from the endoplasmic reticulum, similar to inositol 1,4,5-trisphosphate (IP3), but with enhanced stability against enzymatic degradation. This property allows researchers to investigate calcium signaling mechanisms without rapid degradation of the signaling molecule .

Inhibition of Phosphatases

The phosphatase-resistant nature of IP4S makes it an effective inhibitor of inositol phosphatases, which are enzymes that dephosphorylate inositol phosphates. This inhibition is crucial for studying the roles of these enzymes in various physiological processes and diseases, including cancer and neurodegenerative disorders .

Potential Therapeutic Uses

IP4S has been explored for its potential therapeutic applications due to its ability to modulate intracellular signaling pathways. Studies suggest that it could be used to develop new treatments for conditions associated with dysregulated calcium signaling, such as inflammatory diseases and certain types of cancer .

Research Tools

As a research tool, IP4S allows scientists to dissect complex signaling pathways involving inositol phosphates. Its stability enables prolonged experiments without the confounding effects of rapid degradation seen with other inositol phosphates .

Case Study 1: Calcium Mobilization in Dendritic Cells

A study demonstrated that IP4S promotes calcium mobilization in dendritic cells, essential for their activation and function during immune responses. The research highlighted that inhibiting the enzyme ITPKB, which converts IP3 to inositol 1,3,4,5-tetrakisphosphate (IP4), significantly reduced calcium influx and inflammatory responses .

Case Study 2: Inhibition of Inositol Phosphatases

Another study focused on the use of IP4S to inhibit myo-inositol 1,4,5-trisphosphate 5-phosphatase activity. The results showed that IP4S effectively blocked this enzyme's action, leading to sustained calcium signaling and enhanced cellular responses .

Comparative Data Table

| Compound | Stability | Phosphatase Resistance | Calcium Mobilization | Potential Applications |

|---|---|---|---|---|

| Inositol 1,4-bisphosphate | Low | Low | Moderate | General signaling |

| Inositol 1,4-bisphosphate 5-phosphorothioate | High | High | High | Therapeutic development; research tool |

Mécanisme D'action

The mechanism of action of inositol 1,4-bisphosphate 5-phosphorothioate involves its interaction with specific molecular targets in the cell. It acts as a second messenger, binding to receptors and enzymes involved in signal transduction pathways. This binding can lead to the activation or inhibition of downstream signaling cascades, ultimately affecting cellular functions such as calcium release, gene expression, and metabolic regulation .

Comparaison Avec Des Composés Similaires

Inositol 1,4,5-trisphosphate: Another important signaling molecule involved in calcium release.

Inositol hexakisphosphate: Known for its role in phosphate storage and signaling.

Inositol 1,3,4,5-tetrakisphosphate: Involved in various cellular processes, including signal transduction.

Uniqueness: Inositol 1,4-bisphosphate 5-phosphorothioate is unique due to its resistance to phosphatase enzymes, which makes it a valuable tool for studying phosphatase-resistant signaling pathways. This property distinguishes it from other inositol phosphates that are more susceptible to enzymatic degradation .

Activité Biologique

Inositol 1,4-bisphosphate 5-phosphorothioate (Ins(1,4)P2-5PS) is a modified inositol phosphate that plays a crucial role in cellular signaling pathways. This compound is particularly noted for its phosphatase-resistant properties, which enhance its utility in biological research and therapeutic applications. This article explores the biological activities of Ins(1,4)P2-5PS, including its synthesis, mechanisms of action, and implications in various physiological processes.

Synthesis of this compound

The synthesis of Ins(1,4)P2-5PS involves several chemical modifications to create a stable analogue of inositol phosphates. The process typically includes:

- Phosphorylation : Utilizing phosphitylation techniques to introduce phosphate groups at specific positions on the inositol ring.

- Sulphoxidation : A key step where the phosphonate group is converted to a phosphorothioate, enhancing resistance to enzymatic degradation by phosphatases .

- Deprotection : Removing protective groups used during synthesis to yield the final product in its active form.

The resulting compound has been shown to exhibit significant biological activity due to its stability and ability to mimic natural inositol phosphates.

Interaction with Phosphatases

Ins(1,4)P2-5PS acts as a potent inhibitor of myo-inositol 1,4,5-trisphosphate 5-phosphatase. This inhibition is crucial as it prevents the hydrolysis of inositol trisphosphate (Ins(1,4,5)P3), a key second messenger involved in calcium mobilization and various signaling pathways. By inhibiting this enzyme, Ins(1,4)P2-5PS can prolong the signaling effects mediated by Ins(1,4,5)P3 .

Calcium Mobilization

Ins(1,4)P2-5PS has been shown to influence calcium signaling within cells. It enhances calcium release from intracellular stores by modulating the activity of inositol trisphosphate receptors (IP3Rs). This effect is particularly relevant in cardiac cells where calcium signaling is critical for muscle contraction and other physiological responses .

Impact on Cell Proliferation and Apoptosis

Research indicates that Ins(1,4)P2-5PS may play a role in regulating cell proliferation and apoptosis. For instance, inhibition of myo-inositol 1,4,5-trisphosphate 5-phosphatase activity by Ins(1,4)P2-5PS has been linked to increased cell survival and growth under certain conditions. This property suggests potential applications in cancer therapy where modulation of cell survival pathways is desired .

Study on Cardiac Hypertrophy

A study evaluated the effects of Ins(1,4)P2-5PS on cardiac hypertrophy. The compound was found to augment hypertrophic responses through pathways involving GATA4 transcription factor activation. This suggests that Ins(1,4)P2-5PS could be leveraged for therapeutic strategies aimed at heart diseases characterized by abnormal growth responses .

Inhibition of Phosphatidylinositol 3-Kinase (PI3K)

Another significant finding is that certain analogues of Ins(1,4)P2-5PS can inhibit PI3K activity. This inhibition correlates with changes in enzyme kinetics and highlights the potential for these compounds to serve as tools for dissecting PI3K signaling pathways further .

Comparative Table of Biological Activities

| Compound | Action | Effect on Cell Signaling | Potential Applications |

|---|---|---|---|

| Inositol 1,4-bisphosphate | Phosphatase inhibition | Prolonged Ins(1,4,5)P3 signaling | Cancer therapy |

| This compound | Calcium mobilization enhancement | Increased intracellular calcium levels | Cardiac hypertrophy treatment |

| L-chiro-inositol 2,3,5-trisphosphate | PI3K inhibition | Decreased cell proliferation | Cancer research |

Propriétés

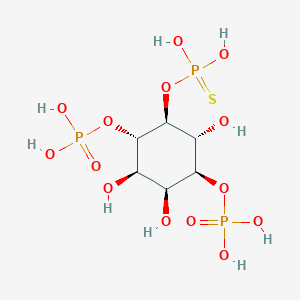

IUPAC Name |

[(1S,2S,3R,4S,5S,6R)-2-dihydroxyphosphinothioyloxy-3,5,6-trihydroxy-4-phosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O14P3S/c7-1-2(8)5(19-22(13,14)15)6(20-23(16,17)24)3(9)4(1)18-21(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,24)/t1-,2+,3+,4-,5-,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCNLOBKKFKWLA-HOZKJCLWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=S)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)(O)O)O)OP(=S)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O14P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20151508 | |

| Record name | Inositol 1,4-bisphosphate 5-phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116778-73-5 | |

| Record name | Inositol 1,4-bisphosphate 5-phosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116778735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1,4-bisphosphate 5-phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20151508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.